molecular formula C26H31NO6 B13643979 diethyl (E)-4-(2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)phenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

diethyl (E)-4-(2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)phenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

Cat. No.: B13643979
M. Wt: 453.5 g/mol
InChI Key: GYEICLHNCXDXIW-UHFFFAOYSA-N
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Description

Dehydro Lacidipine is a derivative of Lacidipine, which is a lipophilic dihydropyridine calcium channel blocker. Lacidipine is primarily used to treat hypertension by dilating peripheral arterioles and reducing blood pressure . Dehydro Lacidipine shares similar properties but has unique structural modifications that may influence its pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydro Lacidipine can be synthesized through various methods, including the antisolvent sonoprecipitation technique. This method involves the use of stabilizers, sodium deoxycholate, and sonication to produce nanosuspensions with enhanced solubility and dissolution rates . The optimal conditions for this process include a stabilizer to drug ratio of 1.5, 100% sodium deoxycholate, and 8 minutes of sonication .

Industrial Production Methods: Industrial production of Dehydro Lacidipine may involve similar techniques to those used for Lacidipine, such as hot melt extrusion to create amorphous solid dispersions. This method transforms the crystalline form into an amorphous state, improving solubility and bioavailability .

Chemical Reactions Analysis

Types of Reactions: Dehydro Lacidipine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the voltammetric oxidation of the dihydropyridine ring to a pyridine derivative .

Common Reagents and Conditions: Common reagents used in these reactions include aqueous-alcoholic solutions and Britton-Robinson buffer-ethanol. The optimal pH for these reactions is around 6, with a peak potential of 800 mV against an Ag-AgCl reference electrode .

Major Products: The major product formed from the oxidation of Dehydro Lacidipine is a pyridine derivative .

Scientific Research Applications

Properties

Molecular Formula

C26H31NO6

Molecular Weight

453.5 g/mol

IUPAC Name

diethyl 2,6-dimethyl-4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H31NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15H,8-9H2,1-7H3

InChI Key

GYEICLHNCXDXIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C

Origin of Product

United States

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